molecular formula C20H14ClN3O3 B2849670 1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 282523-59-5

1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2849670
CAS RN: 282523-59-5
M. Wt: 379.8
InChI Key: YKAJVGXYUIOARP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, density, etc. Unfortunately, the specific physical and chemical properties for “1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” are not available in the current data .

Scientific Research Applications

Medicine: Leukemia and Lymphoma Treatment

This compound has been identified as a potential precursor in the synthesis of inhibitors targeting specific pathways in leukemia and lymphoma . Its structural framework allows for the creation of targeted therapies that can interfere with the proliferation of cancerous cells.

Material Science: Liquid Crystal Synthesis

Research indicates that derivatives of this compound exhibit liquid crystalline behavior, which is valuable in the development of new materials for displays and optical devices . The nitro group and benzimidazole core contribute to the mesomorphic properties required for such applications.

Biochemistry: Enzyme Inhibition

The benzimidazole moiety is a known mimic of nucleotides, making this compound a candidate for enzyme inhibition studies. It could be used to investigate the inhibition of enzymes that are crucial for the survival of pathogens or cancer cells .

Pharmacology: Drug Development

The compound’s structure is conducive to modification, making it a valuable scaffold in drug development. It could be used to create novel pharmacophores with specific interactions with biological targets, aiding in the treatment of various diseases .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazard information for “1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is not available in the current data .

properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-17-9-5-4-8-15(17)13-27-23-19-12-16(24(25)26)10-11-18(19)22-20(23)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJVGXYUIOARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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